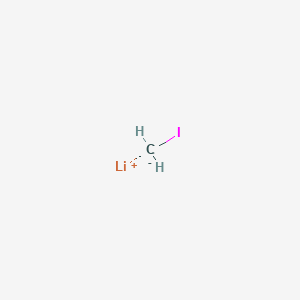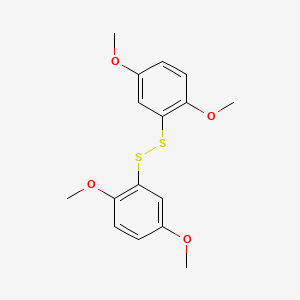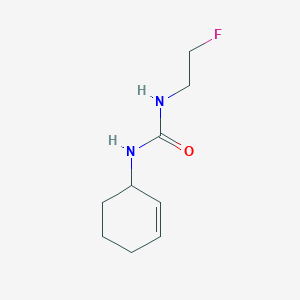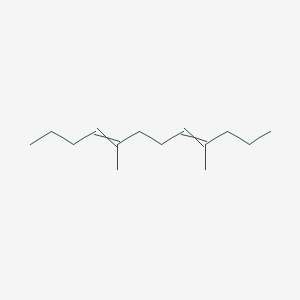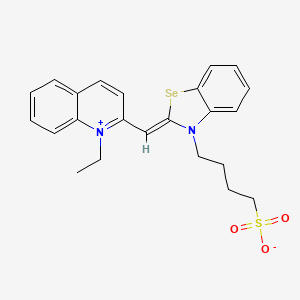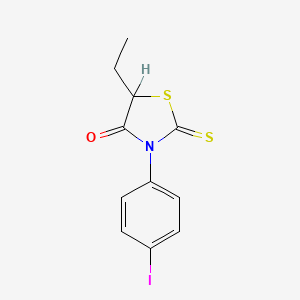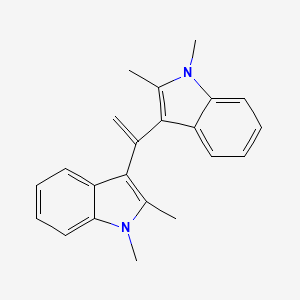
3,3'-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features two indole units connected via an ethene bridge, with methyl groups at the 1 and 2 positions of each indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) typically involves the reaction of 1,2-dimethylindole with ethene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where the indole units are linked through an ethene bridge. The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or dimethylformamide (DMF).
Temperature: Elevated temperatures around 100-150°C.
Reaction Time: Several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening for catalyst and condition optimization is common to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur at the indole rings, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinonoid derivatives.
Reduction: Conversion to 3,3’-(Ethane-1,1-diyl)bis(1,2-dimethyl-1H-indole).
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The ethene bridge and methyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,1-diyl)bis(1H-indole): Similar structure but with an ethane bridge instead of an ethene bridge.
3,3’-(Ethene-1,1-diyl)bis(1H-indole): Lacks the methyl groups at the 1 and 2 positions.
3,3’-(Ethene-1,1-diyl)bis(2-methyl-1H-indole): Methyl group only at the 2 position.
Uniqueness
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is unique due to the presence of both methyl groups at the 1 and 2 positions of each indole ring, which can influence its chemical reactivity and biological activity. The ethene bridge also contributes to its distinct properties compared to similar compounds with different bridging units.
Properties
CAS No. |
33022-89-8 |
|---|---|
Molecular Formula |
C22H22N2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[1-(1,2-dimethylindol-3-yl)ethenyl]-1,2-dimethylindole |
InChI |
InChI=1S/C22H22N2/c1-14(21-15(2)23(4)19-12-8-6-10-17(19)21)22-16(3)24(5)20-13-9-7-11-18(20)22/h6-13H,1H2,2-5H3 |
InChI Key |
NKZDERYBUWIWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=C)C3=C(N(C4=CC=CC=C43)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


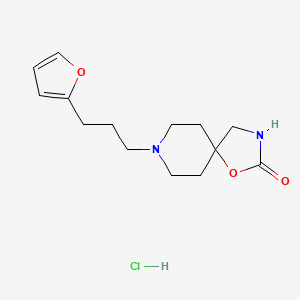
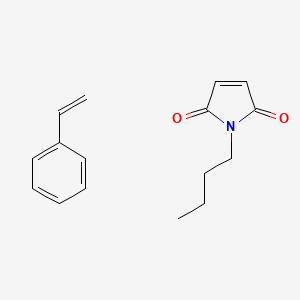
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
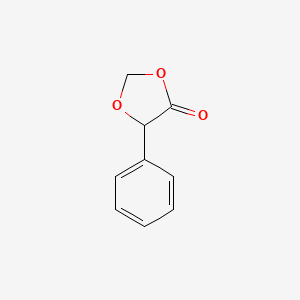
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
